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Bicyclo[4.1.1]oct-3-ene

Cat. No.: B14558050
CAS No.: 61885-54-9
M. Wt: 108.18 g/mol
InChI Key: IBJMNXAEDQNPFI-UHFFFAOYSA-N
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Description

Structural Significance and Historical Context of Bridged Bicyclic Alkenes

Bridged bicyclic alkenes are a class of organic compounds characterized by two rings sharing three or more atoms, forming a bridge. This structural arrangement imparts significant ring strain and conformational rigidity, which in turn governs their reactivity. The study of these molecules has a rich historical context, most notably articulated by Bredt's rule in 1924. wikipedia.orgsciencemediacentre.es This rule originally posited that a double bond cannot be located at a bridgehead carbon in a small bicyclic system due to the geometric impossibility of maintaining a planar sp²-hybridized center within the strained framework. sciencemediacentre.estotal-synthesis.comoxsci.org For decades, this rule guided synthetic chemists in predicting the stability and feasibility of forming such compounds. numberanalytics.com

However, modern research has shown that while highly strained, "anti-Bredt" olefins can exist as transient intermediates, and in larger ring systems, they can even be isolated. wikipedia.orgtotal-synthesis.com The pursuit of and study of these "forbidden" molecules have significantly advanced our understanding of chemical bonding and reactivity under strain. The inherent strain energy in bridged bicyclic systems is a key feature, driving many of their chemical transformations. nih.govbeilstein-journals.org

Table 1: Comparison of Ring Strain Energies in Selected Bicyclic Systems

Bicyclic SystemRing Strain Energy (kcal/mol)Reference
Bicyclo[1.1.0]butane66.6 acs.org
Bicyclo[2.2.1]heptane (Norbornane)17.5 nih.gov
Bicyclo[4.1.1]octaneVaries based on conformation researchgate.netrsc.org

Note: The strain energy of Bicyclo[4.1.1]octane derivatives can be influenced by substituents and specific isomeric forms.

Importance of Bicyclo[4.1.1]oct-3-ene within its Structural Class

This compound, with its characteristic fusion of a six-membered ring and a three-membered ring creating a [4.1.1] bridge system, holds a special place within the family of bridged bicyclic alkenes. ontosight.ai Its significance stems from several key aspects:

A Unique Three-Dimensional Scaffold: The bicyclo[4.1.1]octane framework provides a rigid and well-defined three-dimensional structure. This is of particular interest in medicinal chemistry, where the spatial arrangement of functional groups is crucial for biological activity. researchgate.netrsc.org

Bioisostere for Substituted Arenes: One of the most exciting applications of Bicyclo[4.1.1]octane derivatives is as bioisosteres for meta-substituted benzene (B151609) rings. researchgate.netrsc.orgdomainex.co.uk Replacing a flat aromatic ring with a saturated, three-dimensional scaffold like bicyclo[4.1.1]octane can lead to improved physicochemical properties in drug candidates, such as enhanced solubility and metabolic stability, without losing the necessary vector positioning of substituents for target binding. chem-space.comunipd.itnih.govresearchgate.net

Platform for Studying Strain and Reactivity: The inherent strain within the this compound structure, particularly due to the cyclopropane (B1198618) ring, makes it an excellent platform for studying the effects of ring strain on chemical reactivity and for exploring novel chemical transformations. nih.govontosight.ai

Overview of Current Research Trajectories and Synthetic Challenges

Current research on this compound and its saturated counterpart, bicyclo[4.1.1]octane, is largely focused on the development of efficient synthetic methodologies to access this valuable scaffold. A significant challenge lies in the construction of the strained bicyclic core with control over stereochemistry and substitution patterns. nih.govrsc.org

Recent breakthroughs have centered on [4+3] cycloaddition reactions , which have emerged as a powerful strategy for synthesizing the bicyclo[4.1.1]octane framework. researchgate.netrsc.orgrsc.org These reactions typically involve the use of highly strained bicyclo[1.1.0]butanes (BCBs) as four-carbon building blocks that react with a three-atom synthon. rsc.orgrsc.orgchinesechemsoc.org

Several research groups have reported innovative approaches:

Lewis Acid-Catalyzed [4+3] Cycloadditions: Waser and coworkers demonstrated the use of Lewis acids to catalyze the reaction of BCBs with dienol ethers to form bicyclo[4.1.1]octanes. nih.gov Feng and colleagues have also utilized Lewis acid catalysis for the synthesis of thia- and oxa-bicyclo[4.1.1]octanes. nih.gov

Photoredox-Catalyzed Annulations: In 2024, Guo and his team developed a photoredox-catalyzed [4+3] annulation of BCBs with gem-difluoroalkenes to produce fluorine-containing bicyclo[4.1.1]octenes. rsc.orgrsc.orgrsc.org This method is significant as the introduction of fluorine can modulate the physicochemical properties of molecules for pharmaceutical applications. rsc.org

Palladium-Catalyzed Cycloadditions: Feng's group has also explored palladium catalysis for the decarboxylative [4+3] cycloaddition of BCBs with 2-alkylidenetrimethylene carbonates to synthesize oxa-bicyclo[4.1.1]octanes. chinesechemsoc.orgnih.gov

Despite these advances, significant synthetic challenges remain. These include:

Limited Substrate Scope: Many of the current methods are limited in the range of functional groups that can be tolerated on the starting materials. rsc.org

Development of Catalytic Asymmetric Methods: The synthesis of chiral, enantiomerically pure bicyclo[4.1.1]octane derivatives remains a major hurdle, which is crucial for their application in drug discovery. chinesechemsoc.org

Scalability: While some methods show promise, scaling up the synthesis of these complex molecules for practical applications can be difficult. domainex.co.uk

The ongoing research into overcoming these challenges highlights the continued importance of this compound and its derivatives in the field of organic chemistry.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H12 B14558050 Bicyclo[4.1.1]oct-3-ene CAS No. 61885-54-9

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

61885-54-9

Molecular Formula

C8H12

Molecular Weight

108.18 g/mol

IUPAC Name

bicyclo[4.1.1]oct-3-ene

InChI

InChI=1S/C8H12/c1-2-4-8-5-7(3-1)6-8/h1-2,7-8H,3-6H2

InChI Key

IBJMNXAEDQNPFI-UHFFFAOYSA-N

Canonical SMILES

C1C=CCC2CC1C2

Origin of Product

United States

Structural Characteristics and Conformational Analysis of Bicyclo 4.1.1 Oct 3 Ene

Fundamental Topographical and Stereochemical Features

Bicyclo[4.1.1]oct-3-ene is a bridged bicyclic compound with the molecular formula C₈H₁₂. nih.gov Its structure consists of a cyclohexene (B86901) ring fused to a cyclobutane (B1203170) ring. The two rings share two bridgehead carbon atoms, with a single carbon atom forming the bridge between them. The presence of the double bond at the C3 position introduces a degree of rigidity to the six-membered ring.

The topography of the molecule is characterized by the spatial arrangement of these two rings. The cyclobutane portion of the molecule is necessarily puckered, leading to significant angle strain. The fusion of this strained four-membered ring onto the larger six-membered ring forces the latter into a conformation that deviates substantially from an ideal cyclohexene chair or boat geometry. Detailed structural parameters, such as precise bond lengths and angles, are typically determined through advanced techniques like gas-phase electron diffraction or computational modeling. While specific experimental data for the parent this compound is not extensively documented, analysis of related bicyclic systems provides insight into its likely geometry.

Table 1: General Structural Identifiers for this compound

Identifier Value
Molecular Formula C₈H₁₂ nih.gov
IUPAC Name This compound nih.gov
Molecular Weight 108.18 g/mol nih.gov

| CAS Number | 61885-54-9 nih.gov |

Quantification and Manifestations of Inherent Ring Strain

This substantial stored energy is a defining characteristic of the molecule and is manifested in its chemical reactivity. Bicyclo[4.1.1]octane and its derivatives are known to undergo strain-release transformations, making them valuable intermediates in organic synthesis. snnu.edu.cnacs.org The high reactivity allows for the construction of complex three-dimensional molecular scaffolds that are of interest in medicinal chemistry, where such C(sp³)-rich structures are sought after as bioisosteres for flat aromatic rings. researchgate.netresearchgate.net Synthetic strategies often leverage the release of this ring strain to drive reactions forward, for example, in cycloaddition reactions starting from highly strained precursors like bicyclo[1.1.0]butanes (BCBs). nih.gov

Table 2: Comparative Strain Energies of Related Cyclic Compounds

Compound Strain Energy (kcal/mol)
Cyclobutane 26.7
Bicyclobutane 66.5 mdpi.com
Bicyclo[1.1.0]butane ~63.8 nih.gov

| This compound | (High - specific value not published) |

Conformational Dynamics and Potential Energy Surfaces

The conformational landscape of this compound is complex due to the interplay between the flexible six-membered ring and the rigid, strained four-membered ring. A potential energy surface (PES) describes the energy of a molecule as a function of its geometry. For this compound, a PES would map the energy changes associated with puckering of the cyclohexene ring and minor adjustments in the cyclobutane ring.

Identifying stable conformers and the transition states that connect them would involve computational methods, such as relaxed potential energy surface scans. uni-muenchen.de These scans systematically vary specific geometric parameters (like dihedral angles) and calculate the energy at each step, allowing for the location of energy minima (stable conformers) and saddle points (transition states).

The primary conformational flexibility would arise from the six-membered ring, which could theoretically adopt various twisted boat- and chair-like forms. However, the fusion to the cyclobutane ring severely restricts this flexibility. The energy barriers between these conformers are expected to be significant, as any conformational change would likely impact the already strained cyclobutane portion of the molecule. The double bond further flattens a part of the six-membered ring, adding another layer of conformational constraint. A comprehensive theoretical study would be required to fully elucidate the low-energy conformations and the energetic pathways for their interconversion.

Advanced Synthetic Methodologies for Bicyclo 4.1.1 Oct 3 Ene and Its Analogs

Cycloaddition Strategies in Bicyclo[4.1.1]oct-3-ene Formation

Cycloaddition reactions, particularly those utilizing highly strained bicyclo[1.1.0]butanes (BCBs) as synthons, represent a powerful and atom-economical approach to the bicyclo[4.1.1]octane core. These methods are categorized by the nature of the catalytic system and the type of cycloaddition.

Lewis Acid-Catalyzed Annulation Reactions, including Formal [4+2] Cycloadditions

Lewis acid catalysis has proven effective in activating bicyclobutanes for cycloaddition reactions. A notable example is the formal [4+2] cycloaddition of BCB ketones with silyl (B83357) dienol ethers. This reaction, catalyzed by aluminum triflate (Al(OTf)₃), proceeds under mild conditions to afford bicyclo[4.1.1]octane (BCO) diketones in high yields following acidic hydrolysis. nih.govrsc.orgnih.gov The methodology is tolerant of a wide range of aromatic and aliphatic substituents on both the BCB and diene partners. rsc.orgnih.gov

In a similar vein, Lewis acids like bismuth triflate (Bi(OTf)₃) can catalyze the formal [4+3] annulation of BCBs with para-quinone methides (p-QMs), providing access to oxabicyclo[4.1.1]octanes. acs.org This process involves the simultaneous activation of both the BCB and the p-QM by the Lewis acid, initiating a 1,6-addition followed by an intramolecular cyclization. acs.org

Table 1: Lewis Acid-Catalyzed Cycloadditions for Bicyclo[4.1.1]octane Systems

Reaction Type Reactants Catalyst Product Key Features
Formal [4+2] Cycloaddition Bicyclobutane Ketones, Silyl Dienol Ethers Al(OTf)₃ Bicyclo[4.1.1]octane Diketones High yields; Tolerates diverse substituents. nih.govrsc.orgnih.gov

Formal [4+3] Cycloadditions of Bicyclobutanes with Dipolar Precursors

Formal [4+3] cycloadditions represent a significant strategy for constructing the seven-membered ring of the bicyclo[4.1.1]octane system. These reactions typically involve the reaction of a three-carbon unit from a bicyclobutane with a four-atom dipolar precursor. While the synthesis of bicyclo[2.1.1]hexanes and bicyclo[3.1.1]heptanes through cycloadditions is well-established, the extension to bicyclo[4.1.1]octane derivatives has been a more recent development. acs.org

Silver-catalyzed formal [4+3] cycloadditions between simple bicyclobutanes and benzodithioloimines have been developed to synthesize previously inaccessible 2,5-dithia-bicyclo[4.1.1]octanes. This method proceeds under mild conditions and demonstrates tolerance to a variety of substituents on the bicyclobutane substrate. acs.org Another key advancement is the zinc(II) triflate-catalyzed hetero-(4+3) cycloaddition of BCBs with 3-benzylideneindoline-2-thione derivatives to produce thiabicyclo[4.1.1]octanes (S-BCOs). chinesechemsoc.org These innovative cycloaddition strategies have become crucial for accessing functionalized bicyclo[4.1.1]octane frameworks. snnu.edu.cn

Photoredox-Catalyzed Annulation Pathways, including Defluorinative Approaches

Visible-light photoredox catalysis offers a powerful method for generating radical intermediates under mild conditions, enabling novel cycloaddition pathways. A significant breakthrough in this area is the photoredox-catalyzed defluorinative (4+3) annulation of bicyclo[1.1.0]butanes with gem-difluoroalkenes. epfl.chchemrxiv.org This reaction provides a direct route to fluorine-containing bicyclo[4.1.1]octenes, which are of considerable interest in medicinal chemistry. chemrxiv.orgresearchgate.net

The proposed mechanism involves the formation of an electrophilic radical intermediate from the gem-difluoroalkene under photocatalysis. chemrxiv.org This radical then undergoes regioselective addition to the bicyclobutane, followed by an intramolecular radical addition and subsequent steps to yield the final monofluorinated bicyclo[4.1.1]octene product. chemrxiv.org This protocol is characterized by its use of readily available starting materials, mild reaction conditions, and excellent functional group tolerance. chemrxiv.org

Table 2: Photoredox-Catalyzed Defluorinative (4+3) Annulation

Reactant 1 Reactant 2 Photocatalyst Product Key Features

Palladium-Catalyzed Decarboxylative Cycloadditions

Palladium catalysis has been instrumental in developing novel cycloaddition strategies. One such method is the decarboxylative (4+3) cycloaddition of bicyclobutanes with 2-alkylidenetrimethylene carbonates. researchgate.net This reaction serves as an efficient route to 2-oxabicyclo[4.1.1]octanes.

A key feature of this methodology is the activation of the cycloaddition partner (the 1,4-O/C dipole precursor) rather than the bicyclobutane substrate itself. The reaction proceeds under gentle conditions and exhibits broad functional group tolerance. researchgate.net The resulting functionalized oxa-BCOs can be readily modified through various synthetic transformations, highlighting the practical appeal of this approach. An enantioselective variant of this reaction has also been developed, constructing chiral oxa-BCO skeletons, although yields have been a limiting factor.

Hetero-Cycloaddition Methodologies for Functionalized Bicyclo[4.1.1]octanes

The incorporation of heteroatoms into the bicyclo[4.1.1]octane framework is of great interest for modulating the physicochemical properties of these molecules for applications in drug discovery. Several hetero-cycloaddition methodologies have been developed to achieve this.

As mentioned previously, palladium-catalyzed (4+3) cycloadditions with 2-alkylidenetrimethylene carbonates provide access to 2-oxabicyclo[4.1.1]octanes. Similarly, silver-catalyzed (4+3) cycloadditions with benzodithioloimines yield 2,5-dithia-bicyclo[4.1.1]octanes. acs.org Furthermore, Lewis acid-catalyzed reactions have been employed to synthesize other heteroatom-containing analogs. For instance, Zn(OTf)₂ catalyzes the reaction between BCBs and 3-benzylideneindoline-2-thione derivatives to form thiabicyclo[4.1.1]octanes. These methods underscore the versatility of cycloaddition chemistry in creating a diverse range of functionalized, heteroatom-rich bicyclic systems.

Intramolecular Cyclization and Rearrangement Pathways

While intermolecular cycloadditions are the most prevalent strategies, intramolecular cyclization and rearrangement pathways also provide viable, albeit less common, routes to the bicyclo[4.1.1]octane skeleton. These methods often rely on the construction of a suitable precursor that can undergo a ring-closing reaction to form the bridged system.

Intramolecular cyclization is recognized as an efficient strategy for constructing the bicyclic[4.1.1] system. acs.orgacs.org For example, a visible-light-induced intramolecular dearomative reaction of bicyclobutanes tethered to naphthalene (B1677914) or anthracene (B1667546) moieties has been shown to form bicyclo[4.1.1] frameworks through a (1,3)-cyclization process. Another approach involves an electrophilic double bond functionalization followed by an intramolecular enolate alkylation sequence to generate bicyclo[4.1.1]octanes among other bridged systems. Additionally, SmI₂-mediated reductive radical 1,6-addition and intramolecular nucleophilic substitution strategies have been reported for constructing the BCO backbone, though these can be limited by the need for complex substrates. acs.org

Electrophilic Double Bond Functionalization – Intramolecular Enolate Alkylation Sequences

A versatile and effective strategy for the construction of various bridged and fused bicyclo[m.n.k]alkane derivatives, including bicyclo[4.1.1]octanes, is the electrophilic double bond functionalization–intramolecular enolate alkylation (EDIEA) sequence. researchgate.netresearchgate.net This method provides a general pathway to saturated bicyclic systems from readily available cyclic esters that contain either an endocyclic or exocyclic double bond. researchgate.net

The process involves an initial electrophilic functionalization or desymmetrization of the double bond, which installs a leaving group. This is followed by the formation of an enolate, which subsequently undergoes an intramolecular alkylation to forge the bicyclic skeleton. researchgate.net This synthetic sequence has proven to be robust, with demonstrated applicability to multigram synthesis, making it suitable for producing substantial quantities of bicyclic building blocks. researchgate.netresearchgate.net Researchers have successfully utilized this protocol to prepare over 50 distinct mono- and bifunctional building blocks with relevance to medicinal chemistry. researchgate.netresearchgate.net

Table 1: Scope of the EDIEA Sequence for Bicyclo[m.n.k]alkane Synthesis researchgate.netresearchgate.net
Target Bicyclic SystemStarting Material TypeKey TransformationScale
Bicyclo[4.1.1]octanesCycloheptene estersIntramolecular Enolate AlkylationMultigram
Bicyclo[2.2.1]heptanesCyclopentene estersIntramolecular Enolate AlkylationMultigram
Bicyclo[3.2.1]octanesCyclohexene (B86901) estersIntramolecular Enolate AlkylationMultigram
Bicyclo[3.1.0]hexanesCyclopentene estersIntramolecular Enolate AlkylationMultigram
Bicyclo[4.2.0]heptanesCyclohexene estersIntramolecular Enolate AlkylationMultigram

Ring Expansion and Contraction Strategies from Highly Strained Precursors

The high ring strain of small carbocycles, particularly bicyclo[1.1.0]butanes (BCBs), provides a powerful thermodynamic driving force for their use in ring expansion strategies to construct larger, more complex scaffolds. nih.gov Cycloaddition reactions involving BCBs have become a cornerstone for synthesizing bicyclo[n.1.1]alkanes, and recent innovations have extended these methods to the formation of the bicyclo[4.1.1]octane (BCO) core. nih.govnih.gov

Various (4+3) annulation strategies have been developed that leverage BCBs as 3-carbon synthons. A notable example is the photoredox-catalyzed defluorinative (4+3) annulation of BCBs with gem-difluoroalkenes. researchgate.netrsc.org This method offers a direct route to fluorine-containing bicyclo[4.1.1]octenes under mild conditions with broad substrate scope and excellent yields. researchgate.netresearchgate.netrsc.org Lewis acid catalysis has also been extensively employed, enabling the formal (4+3) cycloaddition of BCBs with partners such as dienol ethers, 3-benzylideneindoline-2-thiones, and para-quinone methides to afford various functionalized BCOs. nih.govchemrxiv.org Furthermore, palladium catalysis has been used to achieve formal (4+3) reactions between BCBs and 1,4-dipole precursors, expanding the toolkit for BCO synthesis. researchgate.netnih.govresearchgate.net

Conversely, ring contraction strategies involve the rearrangement or extrusion of a small molecule from a larger ring to form a smaller one. ntu.ac.uk While a common method for generating smaller rings like cyclopropanes and cyclobutanes, direct applications for the synthesis of the this compound core are less prevalent. ntu.ac.ukrsc.org However, the principle remains relevant, for example, in the base-promoted ring contraction of an epoxy ketone derived from cyclohexane-1,4-dione to create the bicyclo[3.1.0]hexane system. nih.gov

Table 2: Ring Expansion Strategies for Bicyclo[4.1.1]octane (BCO) Synthesis from Bicyclo[1.1.0]butane (BCB) Precursors
Reaction TypeBCB PartnerCatalyst/ConditionsProduct TypeReference
Photoredox (4+3) Annulationgem-DifluoroalkenesVisible Light, Photoredox CatalystFluorine-containing Bicyclo[4.1.1]octenes researchgate.netrsc.org
Lewis Acid-Catalyzed (4+3) CycloadditionDienol EthersLewis Acid (e.g., Bi(OTf)₃)Bicyclo[4.1.1]octanes nih.govchemrxiv.org
Lewis Acid-Catalyzed (4+3) Cycloaddition3-Benzylideneindoline-2-thionesLewis Acid (e.g., Zn(OTf)₂)Thia-Bicyclo[4.1.1]octanes nih.gov
Lewis Acid-Catalyzed (4+3) Annulationpara-Quinone MethidesLewis AcidOxa-Bicyclo[4.1.1]octanes nih.gov
Palladium-Catalyzed (4+3) Reaction2-Alkylidenetrimethylene CarbonatesPalladium CatalystOxa-Bicyclo[4.1.1]octanes nih.govchinesechemsoc.org

Asymmetric Synthetic Approaches to Chiral this compound Scaffolds

The creation of enantioenriched bicyclic frameworks is crucial for their application in drug discovery. Asymmetric synthesis provides a direct path to chiral molecules, avoiding costly and often inefficient resolution steps.

Chiral Lewis Acid Catalysis in Enantioselective Cycloadditions

Chiral Lewis acid catalysis has become a powerful tool for achieving enantioselectivity in cycloaddition reactions involving strained precursors like BCBs. researchgate.netchinesechemsoc.org A successful strategy involves the use of BCB substrates equipped with a bidentate chelating group, such as an acyl imidazole (B134444) moiety. researchgate.netchinesechemsoc.org This allows for effective coordination to a chiral Lewis acid catalyst, creating a well-defined chiral environment that directs the approach of the reaction partner. chinesechemsoc.org

For instance, catalytic systems combining a Lewis acid like zinc triflate (Zn(OTf)₂) with a chiral bis(oxazoline) ligand have been used to facilitate asymmetric (3+2) and (3+3) cycloadditions of BCBs, affording chiral bicyclo[2.1.1]hexanes and bicyclo[3.1.1]heptanes with high yields and excellent enantioselectivity (up to >99% ee). researchgate.net While the development of highly enantioselective (4+3) cycloadditions to form chiral bicyclo[4.1.1]octanes is still an emerging area, the principles have been demonstrated. A palladium-catalyzed decarboxylative (4+3) reaction of BCBs has been reported to construct chiral oxa-bicyclo[4.1.1]octane skeletons, showcasing the feasibility of this approach. chinesechemsoc.orgresearchgate.net

Diastereoselective Control in Bicyclo[m.n.k]alkane Synthesis

In addition to controlling enantioselectivity, achieving high diastereoselectivity is critical when constructing molecules with multiple stereocenters. The stereochemical outcome of reactions to form bicyclic systems can often be controlled by the choice of catalyst and reaction conditions. For example, in the synthesis of multi-substituted cyclobutanes from acyl BCBs, catalyst control was shown to be crucial for achieving regiodivergence and high diastereoselectivity. researchgate.net A Cu(I) catalytic system favored an α-selective nucleophilic addition, while a Cu(II) system promoted a β'-selective pathway, with both routes yielding products in high diastereomeric ratios (up to >20:1 d.r.). researchgate.net

This principle of catalyst control extends to the synthesis of bicyclo[m.n.k]alkanes. The EDIEA sequence, for instance, has been applied to the diastereoselective preparation of both cis- and trans-1,3-disubstituted bicyclo[2.1.0]pentanes. researchgate.net Such precise control over stereochemistry is essential for fine-tuning the spatial arrangement of substituents on the bicyclo[4.1.1]octane scaffold, which directly impacts its biological activity and physical properties.

Multi-Component Reactions and Cascade Sequences for Bicyclo[4.1.1]oct-ene Construction

Multi-component reactions (MCRs), in which three or more reactants combine in a single operation to form a product, offer significant advantages in terms of efficiency and atom economy. tcichemicals.com While dedicated MCRs for this compound are not yet widely established, related multi-component coupling processes have been used to generate highly substituted bicyclo[1.1.1]pentanes, suggesting the potential for similar strategies with BCBs. acs.org

Cascade sequences, where a series of intramolecular transformations occur sequentially in one pot, are more common for constructing the bicyclo[4.1.1]octane core. A prime example is the Lewis acid-catalyzed annulation of BCBs with para-quinonemethides. researchgate.net This reaction is proposed to proceed via a cascade involving an initial 1,6-addition of the Lewis acid-activated BCB, followed by a C2-selective intramolecular addition of the resulting phenol (B47542) moiety onto the cyclobutyl cation intermediate to close the second ring. researchgate.net Similarly, the formal [4+2] cycloaddition of BCB ketones with silyl dienol ethers followed by in-situ acidic hydrolysis of the intermediate represents a highly efficient two-step sequence for accessing bicyclo[4.1.1]octane diketones. researchgate.netchemrxiv.org

Scalable Synthetic Protocols and High-Yield Preparations

For a synthetic method to be practically useful, particularly in the context of medicinal chemistry and materials science, it must be both high-yielding and scalable. Several of the advanced methodologies for preparing bicyclo[4.1.1]octane derivatives meet these criteria.

The EDIEA sequence has been explicitly demonstrated to be suitable for multigram synthesis, enabling the production of large quantities of various bicyclic building blocks. researchgate.netresearchgate.net Photoredox-catalyzed annulations of BCBs also show promise for scalability, characterized by good to excellent yields and operational simplicity. researchgate.netnih.govrsc.org The Lewis acid-catalyzed formal [4+2] cycloaddition of BCB ketones with silyl dienol ethers is another notable example, providing access to BCO diketones in yields that can be quantitative. researchgate.net This procedure is described as both convenient and scalable, highlighting its potential for large-scale applications. chemrxiv.org

Table 3: Examples of High-Yield and Scalable Syntheses of Bicyclo[4.1.1]octane (BCO) Scaffolds
Synthetic MethodKey FeaturesReported YieldScalabilityReference
Electrophilic Double Bond Functionalization – Intramolecular Enolate Alkylation (EDIEA)Versatile for various bicyclo[m.n.k]alkanesGoodDemonstrated on multigram scale researchgate.netresearchgate.net
Photoredox (4+3) Annulation of BCBs with gem-DifluoroalkenesMild conditions, broad scopeGood to ExcellentNoted for ease of large-scale synthesis rsc.org
Lewis Acid-Catalyzed (4π+2σ) Annulation of BCB Ketones with Silyl Dienol EthersConvenient procedureUp to quantitativeDescribed as scalable researchgate.netchemrxiv.org

Chemical Reactivity and Transformation Mechanisms of Bicyclo 4.1.1 Oct 3 Ene

Strain-Release Reactivity Profiles

The significant strain energy embedded within the four-membered ring of the bicyclo[4.1.1]octane skeleton is a primary driver for its reactivity. This strain can be harnessed in various chemical transformations, leading to the formation of more complex molecular architectures.

The inherent strain in the bicyclo[4.1.1]octane system makes it susceptible to ring-opening reactions, a process that can be initiated from suitable precursors. A notable example involves the reaction of α-pinene with dibromocarbene, which generates the unstable intermediate 2,7,7-trimethyl-3,3-dibromotricyclo[4.1.1.0²˒⁴]octane. This precursor readily undergoes ring-opening in chloroform (B151607) at room temperature to yield a mixture of substituted Bicyclo[4.1.1]oct-3-ene derivatives.

The primary products of this reaction are 3-bromo-7,7-dimethyl-2-methylenethis compound and 3-bromo-2,7,7-trimethylbicyclo[4.1.1]octa-2,4-diene. The formation of these compounds highlights the relief of strain associated with the opening of the highly strained cyclopropane (B1198618) ring fused to the bicyclic system. In the presence of aqueous acetone, the reaction landscape becomes more complex, yielding two additional products: 3-bromo-2,7,7-trimethylbicyclo[4.1.1]oct-3-en-2-ol and 2-(4-bromo-5-methylcyclohepta-3,5-dien-1-yl)propan-2-ol.

PrecursorReaction ConditionsRing-Opened Products
2,7,7-trimethyl-3,3-dibromotricyclo[4.1.1.0²˒⁴]octaneChloroform, room temperature3-bromo-7,7-dimethyl-2-methylenethis compound, 3-bromo-2,7,7-trimethylbicyclo[4.1.1]octa-2,4-diene
2,7,7-trimethyl-3,3-dibromotricyclo[4.1.1.0²˒⁴]octaneAqueous acetone3-bromo-7,7-dimethyl-2-methylenethis compound, 3-bromo-2,7,7-trimethylbicyclo[4.1.1]octa-2,4-diene, 3-bromo-2,7,7-trimethylbicyclo[4.1.1]oct-3-en-2-ol, 2-(4-bromo-5-methylcyclohepta-3,5-dien-1-yl)propan-2-ol

The thermal behavior of bicyclo[4.1.1]octene derivatives provides further insight into their reactivity. Studies on the thermal isomerization of 7,7-dimethylbicyclo[4.1.1]octa-2,4-diene have demonstrated its propensity to undergo rearrangement, providing evidence for a nonconcerted 1,5-carbon sigmatropic shift. acs.org

Furthermore, computational studies on bicyclo[4.1.1]oct-2-en-7-ylidene, a carbene derivative, reveal that it is highly reactive and readily rearranges. acs.orgresearchgate.net The primary rearrangement pathway is a 1,2-vinyl shift, which proceeds with a very low activation barrier to form bicyclo[3.3.0]octa-1,7-diene. acs.orglookchem.com This contrasts with the high barriers observed for similar rearrangements in less strained systems. acs.org Interestingly, in bicyclo[4.1.1]oct-2-en-7-ylidene, the divalent carbon atom is bent away from the double bond, indicating a unique geometric and electronic structure that influences its reactivity. acs.orgresearchgate.net

Functional Group Interconversions on the this compound Core

Beyond strain-releasing rearrangements, the bicyclo[4.1.1]octane core can be functionalized through various interconversions of functional groups, allowing for the synthesis of a diverse range of derivatives.

A significant transformation of the bicyclo[4.1.1]octane framework is its oxidation to diketones. A formal [4+2] cycloaddition of bicyclobutane ketones with silyl (B83357) dienol ethers, catalyzed by a Lewis acid such as aluminum triflate, provides access to bicyclo[4.1.1]octane intermediates. researchgate.netnewkai.comresearchgate.netepfl.ch Subsequent acidic hydrolysis of the resulting enol ether furnishes rigid bicyclo[4.1.1]octane diketones in high yields. researchgate.netnewkai.comresearchgate.netepfl.ch This methodology is tolerant of a range of aromatic and aliphatic substituents on both the bicyclobutane and diene starting materials. researchgate.netnewkai.comresearchgate.netepfl.ch

ReactantsCatalyst/ReagentsProductYield
Bicyclobutane ketone and silyl dienol ether1. Al(OTf)₃ (Lewis acid) 2. Acidic hydrolysisBicyclo[4.1.1]octane diketoneUp to quantitative yields researchgate.netnewkai.comresearchgate.netepfl.ch

The double bond within the this compound ring system can be readily reduced to afford the corresponding saturated bicyclo[4.1.1]octane. Catalytic hydrogenation is an effective method for this transformation. For instance, a bicyclo[4.1.1]octane derivative can be completely reduced to its saturated counterpart using hydrogen gas in the presence of a palladium on carbon (Pd/C) catalyst and lithium carbonate. researchgate.netepfl.ch This reaction provides access to the fully saturated bicyclic skeleton, which is a valuable scaffold in medicinal chemistry. researchgate.netepfl.ch

The functionalized bicyclo[4.1.1]octane core serves as a versatile platform for the formation of new carbon-carbon bonds through cross-coupling reactions. The diketone products obtained from the cycloaddition-hydrolysis sequence can be further elaborated. For example, these bicyclic ketones can be converted to enol triflates, which are suitable substrates for palladium-catalyzed cross-coupling reactions. researchgate.netepfl.ch

Both Suzuki and Stille cross-coupling reactions have been successfully employed to introduce new substituents onto the bicyclo[4.1.1]octane framework. researchgate.netepfl.ch This allows for the synthesis of a variety of derivatives, including those bearing styrene, alkene, and diene functionalities. researchgate.netepfl.ch These transformations highlight the utility of the bicyclo[4.1.1]octane system as a building block for the construction of more complex molecules. researchgate.netepfl.ch

Bicyclo[4.1.1]octane DerivativeCross-Coupling ReactionReagentsProduct Functionality
Enol triflateSuzukiAryl boronic acid, Pd catalystStyrene researchgate.netepfl.ch
Enol triflateStilleOrganostannane, Pd catalystDiene researchgate.netepfl.ch

Cycloaddition Reactions with Diverse External Reagents

The unique strained structure of this compound and its precursors, such as bicyclo[1.1.0]butanes (BCBs), makes them valuable reactants in a variety of cycloaddition reactions to construct larger polycyclic frameworks. These transformations are characterized by their ability to form multiple carbon-carbon bonds in a single step, often with a high degree of stereocontrol.

Diels-Alder Type Reactions and Related Annulations

While classic Diels-Alder reactions involving this compound as either the diene or dienophile are not extensively documented, related annulation strategies, particularly with bicyclo[1.1.0]butanes (BCBs) as precursors, have emerged as powerful methods for synthesizing the bicyclo[4.1.1]octane (BCO) core. These reactions, which can be considered formal [4+3] and [4+2] cycloadditions, leverage the high ring strain of BCBs to drive the formation of the seven-membered ring characteristic of the BCO skeleton.

Recent research has demonstrated the utility of Lewis acid-catalyzed [4+2] annulation of BCB ketones with silyl dienol ethers to produce BCO diketones in high yields. nih.gov This formal Diels-Alder type reaction, where the BCB acts as the dienophile equivalent, proceeds efficiently in the presence of catalysts like aluminum triflate (Al(OTf)3). nih.gov The reaction tolerates a variety of substituents on both the BCB and the diene, including aromatic and aliphatic groups. nih.gov

Furthermore, photoredox-catalyzed defluorinative (4+3) annulation of BCBs with gem-difluoroalkenes provides a direct route to fluorine-containing bicyclo[4.1.1]octenes. rsc.orgrsc.org This method is notable for its mild reaction conditions and broad substrate scope. rsc.orgresearchgate.net Similarly, palladium-catalyzed decarboxylative (4+3) cycloadditions between BCBs and 2-alkylidenetrimethylene carbonates have been developed for the synthesis of 2-oxabicyclo[4.1.1]octanes. nih.gov Lewis acids such as Zn(OTf)2 have also been employed to catalyze the hetero-(4+3) cycloaddition of BCBs with 3-benzylideneindoline-2-thione derivatives, yielding thiabicyclo[4.1.1]octanes (S-BCOs). researchgate.netchemrxiv.org

Reaction TypeReactantsCatalyst/ConditionsProductReference
Formal [4+2] CycloadditionBicyclo[1.1.0]butane ketones and Silyl dienol ethersAl(OTf)3 (Lewis acid)Bicyclo[4.1.1]octane diketones nih.gov
Photoredox (4+3) AnnulationBicyclo[1.1.0]butanes and gem-difluoroalkenesVisible light, photoredox catalystFluorine-containing bicyclo[4.1.1]octenes rsc.orgrsc.org
Palladium-catalyzed (4+3) CycloadditionBicyclo[1.1.0]butanes and 2-alkylidenetrimethylene carbonatesPalladium catalyst2-Oxabicyclo[4.1.1]octanes nih.gov
Hetero-(4+3) CycloadditionBicyclo[1.1.0]butanes and 3-benzylideneindoline-2-thionesZn(OTf)2 (Lewis acid)Thiabicyclo[4.1.1]octanes chemrxiv.org

Ene Reactions and Their Stereochemical Outcomes

The ene reaction, a pericyclic reaction involving the transfer of an allylic hydrogen from an "ene" to an "enophile" and the formation of a new sigma bond, is another transformation that has been explored in the context of this compound precursors. Specifically, a highly stereoselective Alder-ene reaction of BCBs with vinyl diazoacetates has been achieved through direct irradiation. rsc.org This reaction leads to the synthesis of cyclopropyl-substituted cyclobutenes, where the BCB participates in an ene-like fashion. The stereochemical outcomes of these reactions are a subject of ongoing investigation, with the inherent rigidity of the bicyclic framework expected to exert significant control over the transition state geometry.

Mechanistic Investigations of Key Transformations

Understanding the mechanisms of the reactions involving this compound and its precursors is crucial for controlling reactivity and selectivity. Research in this area has focused on identifying key reaction intermediates and the role of catalysts in directing the reaction pathways.

Elucidation of Reaction Intermediates (e.g., Allylic Cations, Zwitterionic Species, Diradicals)

The ring-opening and cycloaddition reactions of this compound and its strained precursors often proceed through highly reactive intermediates. The thermal rearrangement of gem-dibromocyclopropanes fused to a bicyclic system, which can lead to this compound derivatives, is proposed to proceed through an allylic cation intermediate. tubitak.gov.tr This intermediate is formed after the departure of a bromide ion and can then undergo proton elimination to yield diene products. tubitak.gov.tr In some Lewis acid-catalyzed annulations of BCBs, a cyclobutyl cation intermediate has been proposed, which is generated following a 1,6-addition of the Lewis acid-activated BCB to the reaction partner. researchgate.net

Diradical intermediates have also been implicated in certain transformations. For instance, in the photochemical cycloadditions of BCBs, a diradical intermediate can be generated upon irradiation, which then undergoes intersystem crossing and bond formation to yield the final cycloadduct. chinesechemsoc.org Mechanistic studies on visible-light-induced intramolecular dearomatization of naphthalene (B1677914) with BCBs suggest the involvement of a key open-shell singlet biradical intermediate that can undergo a [4π + 2σ] cycloaddition. researchgate.net

In palladium-catalyzed reactions of vinylbicyclo[1.1.0]butanes (VBCBs), the formation of zwitterionic π-allyl-Pd species has been identified as a key step. acs.org These intermediates are crucial for enabling [2σ+2π] cycloaddition reactions with a variety of alkenes, carbonyls, and imines. acs.org

Intermediate TypeReaction ContextProposed RoleReference
Allylic CationThermal rearrangement of gem-dibromocyclopropane precursorsUndergoes proton elimination to form diene products tubitak.gov.tr
Cyclobutyl CationLewis acid-catalyzed annulation of BCBsFormed after 1,6-addition of activated BCB researchgate.net
DiradicalPhotochemical cycloadditions of BCBsUndergoes intersystem crossing and bond formation chinesechemsoc.org
Singlet BiradicalVisible-light-induced intramolecular dearomatization with BCBsUndergoes [4π + 2σ] cycloaddition researchgate.net
Zwitterionic π-Allyl-Pd SpeciesPalladium-catalyzed cycloadditions of VBCBsKey intermediate for [2σ+2π] cycloadditions acs.org

Role of Catalysis in Directing Reaction Pathways and Selectivity

Catalysis plays a pivotal role in controlling the outcome of reactions involving the this compound framework and its precursors. The choice of catalyst can influence not only the reaction rate but also the chemo-, regio-, and stereoselectivity of the transformation.

Lewis acid catalysis has been extensively employed in the cycloaddition reactions of BCBs. researchgate.net Catalysts such as Al(OTf)3, Ga(OTf)3, Zn(OTf)2, and Sc(OTf)3 have been shown to be effective in promoting formal [4+2] and [4+3] cycloadditions. nih.govchemrxiv.org In some cases, the Lewis acid is believed to simultaneously activate both the BCB and its reaction partner. researchgate.net A fascinating aspect of Lewis acid catalysis in this context is the ability to achieve divergent synthesis. For example, by switching the Lewis acid catalyst from Zn(OTf)2 to Sc(OTf)3, the reaction between BCBs and 3-benzylideneindoline-2-thione derivatives can be directed towards either a hetero-(4+3) cycloaddition to form S-BCOs or a [2π+2σ] reaction to yield bicyclo[2.1.1]hexanes. chemrxiv.org

Photoredox catalysis, utilizing visible light, has emerged as a mild and efficient method for promoting annulation reactions of BCBs. rsc.orgresearchgate.net This approach allows for the formation of bicyclo[4.1.1]octenes under conditions that are often more benign than traditional thermal methods. rsc.org

Transition metal catalysis, particularly with palladium, has also proven to be a valuable tool. nih.gov Palladium catalysts can activate BCBs or their derivatives in unique ways, such as through the formation of zwitterionic π-allyl-Pd species, to facilitate cycloadditions that might not be accessible through other means. nih.govacs.org

The selective catalytic ring-opening reactions of substituted bicyclo[4.1.1]octane systems have also been investigated, highlighting the importance of the catalyst in controlling the reaction mechanism. metu.edu.tr

Theoretical and Computational Investigations of Bicyclo 4.1.1 Oct 3 Ene

Quantum Chemical Calculations of Electronic Structure and Bonding

Quantum chemical calculations are fundamental to understanding the electronic nature of Bicyclo[4.1.1]oct-3-ene. Methods such as Hartree-Fock (HF) and, more commonly, Density Functional Theory (DFT) are employed to model the molecule's electron distribution, molecular orbitals, and bonding parameters. These calculations reveal the energies and shapes of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), which are crucial for predicting the molecule's reactivity in pericyclic reactions and interactions with electrophiles or nucleophiles.

The strained cyclobutane (B1203170) ring fused to the cyclohexene (B86901) moiety significantly influences the electronic structure. This strain leads to deviations from ideal bond angles and lengths, resulting in a unique hybridization of the carbon atoms at the bridgehead and within the four-membered ring. Calculations can quantify the electron density distribution, highlighting regions that are electron-rich or electron-poor, and can determine partial atomic charges. While specific calculations for the parent this compound are not widely published, data for related strained bicyclic systems provide a basis for understanding its properties. For instance, the ionization energy—the energy required to remove an electron—has been calculated for the related compound Tricyclo[4.1.1.0(7,8)]oct-3-ene, with values reported between 8.30 and 8.81 eV. chemeo.com Such parameters are critical for predicting the molecule's behavior in redox reactions and its electronic spectroscopic properties.

Table 1: Calculated Physical Properties for Tricyclo[4.1.1.0(7,8)]oct-3-ene

PropertyCalculated ValueUnitMethod
Enthalpy of Formation (gas)53.55kJ/molJoback
Gibbs Free Energy of Formation233.08kJ/molJoback
Ionization Energy8.30 - 8.81eVNIST

Density Functional Theory (DFT) Studies on Reaction Mechanisms and Transition States

Density Functional Theory (DFT) is a powerful tool for elucidating the mechanisms of chemical reactions involving bicyclic systems. For the bicyclo[4.1.1]octane framework, DFT calculations are particularly valuable for studying the cycloaddition reactions used in its synthesis, often from highly strained precursors like bicyclo[1.1.0]butanes (BCBs). researchgate.net

Recent studies have employed DFT to support proposed mechanisms for forming the bicyclo[4.1.1] scaffold. For example, in a visible-light-induced intramolecular dearomatization reaction, DFT calculations helped confirm that the reaction proceeds via an energy transfer (EnT) process. researchgate.net These calculations identified a key open-shell singlet biradical intermediate that undergoes a [4π+2σ] cycloaddition to yield the final product. researchgate.net By calculating the energies of reactants, intermediates, transition states, and products, a complete potential energy surface for the reaction can be mapped.

Furthermore, DFT studies on related systems, such as the synthesis of bicyclo[3.1.1]heptanes from BCBs and nitrones, support mechanisms involving nucleophilic addition followed by intramolecular cyclization. researchgate.net These computational models allow researchers to rationalize product selectivity, predict activation energy barriers, and understand the role of catalysts, providing insights that are often difficult to obtain through experimental means alone. rsc.org

Molecular Mechanics (MM) and Hybrid QM/MM Approaches for Conformational Analysis and Strain Energy Evaluation

The bicyclo[4.1.1]octane skeleton is characterized by significant ring strain, a consequence of fusing a cyclobutane ring onto a six-membered ring. Molecular Mechanics (MM) provides an efficient method for exploring the conformational space of such molecules and quantifying their strain energy. mdpi.com

MM methods use force fields, such as MM2 or OPLS, to calculate the steric energy of a molecule based on bond stretching, angle bending, torsional strain, and non-bonded van der Waals interactions. scispace.comresearchgate.net For bicyclic systems, these calculations can determine the most stable conformations and the energy barriers between them. A key conformational feature in related bicyclic molecules is the "flap angle" of the rings, which can be precisely calculated. scispace.com In a study on the related bicyclo[3.3.0]oct-1,5-ene, MM2 calculations were used to determine geometrical parameters and a flap angle of 17(3)º. scispace.com

For more complex scenarios, such as reactions in a solvent or enzymatic environment, hybrid Quantum Mechanics/Molecular Mechanics (QM/MM) approaches are used. In a QM/MM simulation, the reactive core of the system is treated with a high-level QM method to accurately model electronic changes, while the surrounding environment is treated with a computationally less expensive MM force field. This approach provides a balance between accuracy and computational cost, making it suitable for studying the conformational behavior of this compound derivatives in complex systems.

Computational Predictions of Spectroscopic Parameters

Computational chemistry offers reliable methods for predicting the spectroscopic parameters of molecules, which is essential for structure elucidation and the interpretation of experimental data. For this compound and its derivatives, DFT calculations are commonly used to predict nuclear magnetic resonance (NMR) spectra, infrared (IR) vibrational frequencies, and UV-visible absorption spectra.

Similarly, the calculation of vibrational frequencies can predict the positions of major absorption bands in the IR spectrum. By comparing the computed spectrum with the experimental one, researchers can confirm the presence of specific functional groups and verify the proposed molecular structure.

Table 2: Experimental ¹H and ¹³C NMR Data for a this compound Derivative Compound: N-methoxy-N-methyl-3-methyl-4-((tert-butyldiphenylsilyl)oxy)this compound-1-carboxamide rsc.org

NucleusObserved Chemical Shifts (δ, ppm)
¹H NMR7.71 – 7.64 (m, 4H), 7.46 – 7.34 (m, 6H), 3.48 (s, 3H), 3.16 (s, 3H), 2.76 (t, J = 5.9 Hz, 1H), 2.56 – 2.48 (m, 1H), 2.44 (t, J = 5.7 Hz, 1H), 2.37 – 2.29 (m, 1H), 2.12 (d, J = 16.0 Hz, 1H), 1.95 (d, J = 16.0 Hz, 1H), 1.63 (s, 3H), 1.07 (s, 9H)
¹³C NMR175.0, 143.9, 135.7, 133.7, 129.8, 127.8, 118.8, 61.3, 46.1, 41.6, 36.6, 34.1, 32.2, 26.8, 19.3, 18.9

In Silico Design of Novel Reactions and Derivatives

Computational, or in silico, methods play a crucial role in the modern design of novel molecules and synthetic pathways. The unique three-dimensional structure of the bicyclo[4.1.1]octane scaffold has made it an attractive target for in silico design, particularly in medicinal chemistry. researchgate.net

One of the most promising applications is the use of the bicyclo[4.1.1]octane core as a saturated, non-planar bioisostere for meta-substituted benzene (B151609) rings or cis-1,3-disubstituted cyclohexanes. researchgate.netresearchgate.net Bioisosteres are substituents or groups with similar physical or chemical properties that produce broadly similar biological effects. Computational tools are used to compare the geometric and electronic properties (e.g., size, shape, electrostatic potential) of novel bicyclo[4.1.1]octane derivatives with the aromatic compounds they are intended to replace. This in silico screening can predict improved metabolic stability, solubility, or binding affinity, thereby guiding synthetic efforts toward the most promising drug candidates.

Furthermore, computational chemistry can be used to design novel reactions to access new functionalized bicyclo[4.1.1]octanes. By modeling hypothetical reaction pathways and calculating their feasibility and potential yields, chemists can explore new synthetic strategies before committing to resource-intensive laboratory work.

Spectroscopic Characterization and Advanced Analytical Techniques for Bicyclo 4.1.1 Oct 3 Ene

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation (e.g., ¹H, ¹³C, 2D-NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the unambiguous structural determination of bicyclo[4.1.1]octane systems. ¹H and ¹³C NMR provide fundamental information about the chemical environment of hydrogen and carbon atoms, respectively, while 2D-NMR techniques establish correlations between them.

¹H NMR spectra reveal the number of distinct protons, their chemical shifts (δ), spin-spin coupling patterns (J), and integration, which helps in assigning their relative positions within the strained bicyclic framework. For instance, in derivatives of the bicyclo[4.1.1]octane skeleton, olefinic protons typically appear in the downfield region, while the bridgehead and methylene (B1212753) protons are found in the upfield aliphatic region.

¹³C NMR spectroscopy complements ¹H NMR by providing the number of chemically non-equivalent carbon atoms and their hybridization state. nih.gov The chemical shifts of carbons in the bicyclo[4.1.1]oct-3-ene skeleton are sensitive to their position and the presence of substituents.

For complex derivatives, 2D-NMR experiments such as Heteronuclear Multiple Quantum Coherence (HMQC) and Heteronuclear Multiple Bond Coherence (HMBC) are indispensable. metu.edu.tr HMQC correlates directly bonded proton and carbon atoms, while HMBC reveals longer-range (2-3 bond) H-C correlations, which is crucial for piecing together the carbon skeleton and assigning quaternary carbons. metu.edu.tr

Detailed NMR data for specific derivatives, such as a 7,8-Dioxabicyclo[4.1.1]octan-3-yl derivative, illustrate the application of these techniques. dergipark.org.tr

Table 1: Representative ¹H and ¹³C NMR Data for a Substituted 7,8-Dioxa-bicyclo[4.1.1]octane Derivative dergipark.org.tr

Atom Type ¹H Chemical Shift (ppm) ¹³C Chemical Shift (ppm)
Bicyclo[4.1.1]octane moiety 1.29-3.80, 4.14 31.10-33.20, 35.50, 47.74, 96.70-98.12
Steroid Moiety - 21.60-50.39, 122.57-146.74

Note: Data corresponds to a complex steroid derivative containing the 7,8-Dioxabicyclo[4.1.1]octane core and not the parent this compound.

Mass Spectrometry (MS) and Gas Chromatography-Mass Spectrometry (GC-MS) for Molecular Identification and Purity Assessment

Mass spectrometry (MS) is a vital tool for determining the molecular weight and elemental composition of this compound. High-resolution mass spectrometry (HRMS) can provide the exact mass of the molecule, allowing for the determination of its molecular formula. For the parent compound, C₈H₁₂, the calculated monoisotopic mass is 108.093900383 Da. nih.gov

When coupled with Gas Chromatography (GC-MS), this technique becomes a powerful method for separating components of a mixture and identifying them. metu.edu.tr GC-MS is routinely used to assess the purity of synthesized this compound and its derivatives, as well as to identify byproducts in a reaction mixture. metu.edu.tr The mass spectrum provides a distinct fragmentation pattern, or "fingerprint," that aids in structural confirmation. Electron Ionization (EI) is a common method used for generating these fragments, typically performed at 70eV. metu.edu.trgoogle.com

Table 2: Molecular Mass Information for this compound nih.gov

Property Value
Molecular Formula C₈H₁₂
Molecular Weight 108.18 g/mol
Exact Mass 108.093900383 Da

Infrared (IR) and Raman Spectroscopy for Functional Group Analysis

Infrared (IR) and Raman spectroscopy are used to identify the functional groups present in a molecule by probing its vibrational modes. For this compound, IR spectroscopy can confirm the presence of key structural features. nih.gov

The key vibrational bands expected for this compound include:

C=C Stretch: A band in the region of 1640-1680 cm⁻¹ corresponding to the double bond in the six-membered ring.

=C-H Stretch: Bands appearing above 3000 cm⁻¹ associated with the alkene C-H bonds.

C-H Stretch: Multiple bands appearing just below 3000 cm⁻¹ due to the stretching of sp³-hybridized C-H bonds in the bicyclic alkane framework.

While specific data for the parent compound is limited, FT-IR spectroscopy is a standard technique used in the characterization of its precursors and derivatives. metu.edu.tr For example, analysis of related allenes derived from bicyclo[4.1.1]octane precursors shows characteristic stretching frequencies around 1950 cm⁻¹. metu.edu.tr

X-ray Crystallography of this compound Derivatives and Analogs

X-ray crystallography provides the most definitive structural information, offering precise measurements of bond lengths, bond angles, and the absolute configuration of a molecule in its solid state. While obtaining a suitable single crystal of the parent this compound can be challenging, numerous derivatives have been successfully analyzed using this technique.

Single-crystal X-ray diffraction has been used to:

Confirm the structure of newly synthesized fluorine-containing bicyclo[4.1.1]octenes. rsc.org

Determine the absolute configuration of chiral bicyclo[4.1.1]octane scaffolds. snnu.edu.cn

Elucidate the three-dimensional geometry of complex bicyclo[4.1.1]octane (BCO) derivatives, providing valuable data on the puckering and strain of the ring system. researchgate.netepfl.ch

This method has been crucial in verifying the outcomes of novel synthetic routes that produce these complex, C(sp³)-rich bridged ring systems. rsc.orgnih.gov

Chiroptical Spectroscopy (e.g., ECD, ORD) for Asymmetric Derivatives

For chiral, enantiomerically pure derivatives of this compound, chiroptical techniques such as Electronic Circular Dichroism (ECD) and Optical Rotatory Dispersion (ORD) are essential for determining their absolute stereochemistry in solution. These methods measure the differential absorption (ECD) or rotation (ORD) of left- and right-circularly polarized light.

The application of these techniques is well-established for analogous rigid bicyclic systems. nih.gov For instance, in studies of dibenzylidene derivatives of bicyclo[3.3.1]nonane, the intense signals (Cotton effects) observed in the CD spectra were correlated with the molecule's stereochemistry. nih.gov The sign of the observed CD couplets, which arise from exciton (B1674681) coupling between two chromophores, can be directly related to the spatial arrangement and chirality of those chromophores within the bicyclic framework. nih.gov Similarly, for asymmetric derivatives of this compound containing suitable chromophores, ECD spectroscopy, often supported by theoretical calculations, can be a powerful tool for assigning the absolute configuration. nih.gov

Derivatives and Functionalization of the Bicyclo 4.1.1 Oct 3 Ene Core

Synthesis and Properties of Halogenated Bicyclo[4.1.1]oct-3-ene Derivatives, particularly Fluorinated Systems

The introduction of fluorine atoms into organic molecules can significantly alter their physicochemical properties, making fluorinated BCOs highly desirable targets in areas like drug discovery. rsc.org A significant advancement in this area is the photoredox-catalyzed defluorinative (4 + 3) annulation of bicyclo[1.1.0]butanes (BCBs) with gem-difluoroalkenes. rsc.orgrsc.org This method provides direct access to monofluorinated bicyclo[4.1.1]octenes.

The reaction proceeds under mild conditions, utilizing visible light and a photoredox catalyst to bring about the cycloaddition. rsc.org This protocol is noted for its broad substrate scope and excellent functional group tolerance, yielding the desired fluorine-containing bicyclo[4.1.1]octenes in good to excellent yields. rsc.orgresearchgate.net The resulting structures contain one fluorine atom and notably, three quaternary carbon centers, showcasing the method's ability to construct complex molecular architectures. rsc.org The versatility of these fluorinated products is further enhanced by their amenability to various derivatizations, which expands the diversity of accessible fluorine-containing BCO systems. rsc.org

Table 1: Key Features of Photocatalyzed Synthesis of Fluorinated Bicyclo[4.1.1]octenes

FeatureDescriptionReference
Reaction TypePhotoredox-catalyzed defluorinative (4 + 3) annulation rsc.org
ReactantsBicyclo[1.1.0]butanes (BCBs) and gem-difluoroalkenes rsc.org
ConditionsMild, visible light irradiation rsc.org
Key Structural Features of ProductContains one fluorine atom and three quaternary carbon centers rsc.org
YieldsGood to excellent rsc.org
Functional Group ToleranceExcellent rsc.orgrsc.org

Oxygen-Containing this compound Derivatives (e.g., Diketones, Alcohols, Ethers, Oxa-BCOs)

The synthesis of oxygen-containing BCO derivatives, including diketones and various oxa-bicyclo[4.1.1]octanes (oxa-BCOs), has been achieved through several innovative cycloaddition strategies. researchgate.netrsc.org These methods often utilize bicyclobutanes (BCBs) as key starting materials.

One notable method is the palladium-catalyzed decarboxylative (4 + 3) cycloaddition of BCBs with 2-alkylidenetrimethylene carbonates, which serves as 1,4-O/C dipole precursors to form 2-oxabicyclo[4.1.1]octanes. rsc.orgresearchgate.net This reaction represents a novel strategy where the cycloaddition partner is activated, rather than the BCB substrate itself. rsc.org The resulting functionalized oxa-BCOs can be readily modified, highlighting their synthetic utility. researchgate.netrsc.org

Another powerful approach is the Lewis acid-catalyzed (4+3) annulation of BCBs with para-quinone methides (p-QMs). nih.govchemrxiv.org Using a catalyst such as Bi(OTf)3, this reaction proceeds under mild conditions with high regioselectivity and good functional group compatibility to yield oxa-BCOs. nih.govchemrxiv.org The mechanism is believed to involve a 1,6-addition of the activated BCB to the p-QM, followed by an intramolecular addition of the phenol (B47542) moiety to the resulting cyclobutyl cation. chemrxiv.org

Furthermore, rigid bicyclo[4.1.1]octane diketones can be synthesized via a formal [4+2] cycloaddition of BCB ketones with silyl (B83357) dienol ethers, catalyzed by a Lewis acid like aluminum triflate. researchgate.netchemrxiv.org Subsequent acidic hydrolysis of the enol ether intermediates furnishes the BCO diketones in high yields. researchgate.net This procedure is tolerant of a range of substituents on both reactants, and the diketone products can be further functionalized through methods like reduction and cross-coupling reactions. researchgate.netchemrxiv.org

Table 2: Synthetic Routes to Oxygen-Containing Bicyclo[4.1.1]octane Derivatives

Derivative TypeSynthetic MethodCatalyst/ReagentsReference
Oxa-BCOsPalladium-catalyzed (4 + 3) cycloadditionPd catalyst, 2-alkylidenetrimethylene carbonates rsc.org
Oxa-BCOsLewis acid-catalyzed (4 + 3) annulationBi(OTf)3, para-quinone methides nih.govchemrxiv.org
DiketonesLewis acid-catalyzed [4+2] annulationAluminum triflate, silyl dienol ethers researchgate.netchemrxiv.org

Nitrogen-Containing this compound Analogs and Heterocycles

The synthesis of nitrogen-containing heterocyclic systems is of great interest in medicinal chemistry. frontiersin.orgbham.ac.uk While direct synthetic routes to aza-bicyclo[4.1.1]oct-3-ene cores are less commonly reported, methodologies developed for related bridged systems provide valuable insights. For instance, enantioselective formal (3 + 3) cycloadditions of bicyclo[1.1.0]butanes with nitrones have been used to synthesize hetero-bicyclo[3.1.1]heptane products. researchgate.net This Lewis acid-catalyzed reaction is compatible with a wide array of nitrones and BCBs incorporating acyl imidazole (B134444) or pyrazole (B372694) moieties, successfully creating complex structures with multiple stereocenters. researchgate.net Similarly, Eu(OTf)3-catalyzed formal dipolar [4π+2σ] cycloaddition of BCBs with nitrones has been employed to create multifunctionalized 2-oxa-3-azabicyclo[3.1.1]heptanes, which are considered potential bioisosteres for meta-substituted arenes. researchgate.net These strategies, which leverage the reactivity of BCBs with nitrogen-containing dipoles, suggest potential pathways for accessing the larger aza-BCO framework.

Sulfur-Containing this compound Systems (e.g., Thiabicyclo[4.1.1]octanes)

The incorporation of sulfur into the BCO scaffold has been successfully achieved. Specifically, regiodivergent syntheses of thiabicyclo[4.1.1]octanes (S-BCOs) have been developed using a Lewis acid-catalyzed formal cycloaddition. researchgate.netchemrxiv.org This approach involves the reaction of bicyclobutanes (BCBs) with 3-benzylideneindoline-2-thione derivatives. researchgate.net

The reaction, catalyzed by Zn(OTf)2, represents the first hetero-(4+3) cycloaddition of BCBs and proceeds with a broad substrate scope under mild conditions. researchgate.netchemrxiv.org This method provides a direct and efficient route to S-BCOs, expanding the structural diversity of heteroatom-containing BCOs available for further investigation and application. chemrxiv.org

Multi-functionalized Building Blocks and their Synthetic Utility

A key advantage of modern synthetic methods targeting the BCO core is their ability to produce multi-functionalized products that serve as versatile building blocks for further chemical elaboration. researchgate.net For example, the BCO diketones obtained from the [4+2] annulation of BCB ketones can be readily functionalized through reduction and cross-coupling reactions. researchgate.netchemrxiv.org Similarly, the fluorinated bicyclo[4.1.1]octenes produced via photoredox catalysis can undergo a variety of derivatizations, enriching the diversity of these complex systems. rsc.org The oxa-BCOs synthesized through palladium catalysis are also amenable to various subsequent synthetic transformations. researchgate.netrsc.org This inherent functionality allows chemists to access a wide range of structurally diverse BCOs from common intermediates, making them valuable platforms for constructing more complex molecules in fields such as drug discovery and materials science. researchgate.net

Scope of Functional Group Tolerance in Synthetic Transformations

The utility of a synthetic method is often defined by its tolerance for a wide range of functional groups, which allows for the synthesis of complex and diverse molecules without the need for extensive protecting group strategies. Many of the recently developed cycloaddition strategies for constructing BCO frameworks exhibit excellent functional group tolerance.

The photoredox-catalyzed synthesis of fluorinated bicyclo[4.1.1]octenes is characterized by a broad substrate scope and high tolerance for various functional groups. rsc.orgresearchgate.netrsc.org Likewise, the Lewis acid-catalyzed annulation of BCBs with dienol ethers to form BCO diketones tolerates a range of both aromatic and aliphatic substituents on both reaction partners. researchgate.net The palladium-catalyzed synthesis of oxa-BCOs and the zinc-catalyzed synthesis of S-BCOs also demonstrate a broad substrate scope, enabling the construction of a diverse library of functionalized BCO derivatives. researchgate.netrsc.orgchemrxiv.org This high degree of functional group tolerance is a critical feature that underscores the robustness and synthetic utility of these modern transformations.

Future Research Directions and Emerging Challenges

Development of Highly Enantioselective and Diastereoselective Synthetic Routes

A primary challenge in the synthesis of bicyclo[4.1.1]octane derivatives is the precise control of stereochemistry. While methods for constructing the basic framework exist, the development of highly enantioselective and diastereoselective routes remains a significant hurdle. The lack of robust catalytic asymmetric methods has historically limited the application of enantioenriched bicyclo[n.1.1]alkanes in chiral drug discovery. chinesechemsoc.org

Future research will likely focus on the design and application of novel chiral catalysts capable of inducing high levels of stereocontrol. A major obstacle to overcome is the often-competitive racemic background reaction that can diminish the enantiomeric excess of the desired product. Recent advancements have shown promise, such as the use of palladium catalytic systems to achieve the enantioselective decarboxylative (4+3) reaction of bicyclo[1.1.0]butanes (BCBs) with 2-alkylidenetrimethylene carbonate to build chiral oxa-bicyclo[4.1.1]octane skeletons. chinesechemsoc.org However, these initial successes have been hampered by issues like poor reaction yields, indicating a clear need for more efficient and selective catalytic systems. chinesechemsoc.org

The exploration of chiral Lewis acid catalysis, which has been applied to other bicyclic systems, presents a promising avenue. Identifying the optimal combination of a metal catalyst and a chiral ligand is crucial for facilitating the formation of multiple congested stereocenters with high stereocontrolled outcomes.

Exploration of Novel and Unconventional Reaction Pathways for Bicyclo[4.1.1]oct-3-ene

Moving beyond traditional synthetic methods, the exploration of novel and unconventional reaction pathways is critical for accessing new and diverse bicyclo[4.1.1]octane analogues. The use of highly strained precursors, such as bicyclo[1.1.0]butanes (BCBs), has become a cornerstone of modern approaches. researchgate.netuvic.ca Chemists have recently developed innovative (4+3) cycloaddition strategies that utilize BCBs and 1,4-dipoles to construct the bicyclo[4.1.1]octane core. researchgate.net

Other emerging strategies that warrant further investigation include:

Formal [4+2] Cycloadditions: The reaction of BCB ketones with silyl (B83357) dienol ethers in the presence of a Lewis acid catalyst can produce rigid bicyclo[4.1.1]octane diketones. researchgate.netchemrxiv.org

Palladium-Catalyzed Formal (4+3) Reactions: This approach, which involves the activation of the cycloaddition partner rather than the BCB substrate, represents a novel strategy for synthesizing oxa-bicyclo[4.1.1]octanes (oxa-BCOs). researchgate.net

Visible-Light-Induced Reactions: The use of visible light to mediate the intramolecular dearomative reaction of BCBs provides a pathway to forge bicyclo[4.1.1] frameworks through a (1,3)-cyclization mechanism. researchgate.net

These unconventional methods provide access to functionalized bicyclo[4.1.1]octane systems that are difficult to obtain through traditional means, opening the door for new derivatization and application.

Advancements in Computational Tools for Predictive Synthesis and Reactivity

Computational chemistry is becoming an indispensable tool for understanding and predicting the complex reactivity of strained bicyclic systems. Density Functional Theory (DFT) calculations have been instrumental in elucidating the mechanisms of newly discovered reactions. researchgate.netresearchgate.net For instance, computational studies have supported a mechanism involving the nucleophilic addition of nitrones to BCBs, followed by an intramolecular cyclization. researchgate.net Similarly, DFT calculations have been used to validate concerted nucleophilic ring-opening mechanisms in reactions involving BCBs and imines. chinesechemsoc.org

Future advancements in this area will focus on developing more accurate and predictive computational models. These tools could help researchers:

Predict the feasibility and outcome of novel reaction pathways.

Screen potential catalysts and substrates to identify optimal reaction conditions.

Understand the factors that control stereoselectivity.

Model the conformational properties of different bicyclo[4.1.1]octane derivatives to predict their biological activity.

By integrating computational modeling with experimental work, the discovery and optimization of synthetic routes to bicyclo[4.1.1]octane derivatives can be significantly accelerated.

Integration with Sustainable Chemistry Principles (e.g., Photoredox Catalysis, Flow Chemistry)

The principles of sustainable chemistry are increasingly influencing the design of synthetic strategies. For the synthesis of bicyclo[4.1.1]octane systems, two key areas of sustainable chemistry hold particular promise: photoredox catalysis and flow chemistry.

Photoredox catalysis , which utilizes visible light to drive chemical reactions, offers a milder and more environmentally friendly alternative to traditional methods that often require harsh reagents or high temperatures. researchgate.net The successful use of visible light to induce the cyclization of BCBs into bicyclo[4.1.1] frameworks highlights the potential of this approach. researchgate.net Further research is needed to expand the scope of photocatalyzed reactions for the synthesis and functionalization of these bicyclic compounds.

Flow chemistry , where reactions are carried out in continuous-flow reactors, offers several advantages over traditional batch processing, including improved safety, scalability, and efficiency. While not yet widely applied to bicyclo[4.1.1]octane synthesis, photochemical strategies employed for related bicyclic systems have been shown to benefit from flow reactors, enabling production on a larger scale. The future integration of flow chemistry could facilitate the multigram synthesis of bicyclo[4.1.1]octane-derived building blocks, making them more accessible for applications in medicinal chemistry and materials science. chemrxiv.org

Expanding the Scope of Functionalization and Derivatization for Diverse Applications

The ultimate goal of developing new synthetic methods for bicyclo[4.1.1]octane is to enable its use in a wide range of applications, particularly in drug discovery. The rigid, three-dimensional structure of the bicyclo[4.1.1]octane scaffold makes it an attractive bioisostere for replacing planar aromatic rings like benzene (B151609) in drug candidates. researchgate.netuvic.ca This substitution can improve key physicochemical properties such as solubility and metabolic stability.

Future research will focus on expanding the toolbox of reactions for the functionalization and derivatization of the bicyclo[4.1.1]octane core. The products obtained from modern cycloaddition reactions are often well-suited for further modification. researchgate.net For example, bicyclo[4.1.1]octane diketones can be functionalized through reduction and cross-coupling reactions, while synthesized oxa-BCOs can also be readily modified. researchgate.netchemrxiv.org The development of methods to selectively functionalize different positions on the bicyclic scaffold is a key objective, as this will allow for the fine-tuning of a molecule's properties for specific biological targets. The creation of diverse libraries of functionalized bicyclo[4.1.1]octane derivatives will be essential for exploring their full potential in medicinal chemistry and beyond. uvic.ca

Q & A

Q. What are the established synthetic methodologies for Bicyclo[4.1.1]oct-3-ene, and how do reaction parameters (e.g., catalysts, solvents) influence yield and selectivity?

  • Methodological Guidance : The most robust approach involves palladium-catalyzed (4 + 3) cycloaddition reactions of bicyclobutanes (BCBs) with 1,4-O/C dipole precursors under mild conditions . Key parameters include catalyst choice (e.g., Pd(PPh₃)₄), solvent polarity (e.g., THF vs. DCM), and temperature (20–60°C). Yield optimization requires monitoring reaction progress via TLC/GC-MS and adjusting stoichiometric ratios of BCBs to dipole partners (typically 1:1.2). Characterization via 1H^1 \text{H}/13C^{13} \text{C} NMR and X-ray crystallography is critical for confirming regioselectivity and strain relief in the bicyclic product .

Q. How can researchers characterize the structural and electronic properties of this compound to validate synthetic outcomes?

  • Methodological Guidance : Use a combination of spectroscopic and computational tools:
  • Spectroscopy : 1H^1 \text{H} NMR to identify bridgehead protons (δ 2.5–3.5 ppm) and 13C^{13} \text{C} NMR for quaternary carbons (δ 35–45 ppm) .
  • X-ray crystallography : Resolve bond angles and transannular strain (e.g., C1-C5 distance ~2.1 Å) .
  • DFT calculations : Map HOMO/LUMO orbitals to predict reactivity in cycloadditions (e.g., Gaussian 16 with B3LYP/6-31G*) .

Q. What are the primary challenges in synthesizing this compound derivatives, and how can they be mitigated?

  • Methodological Guidance : Challenges include high transannular strain (leading to side reactions) and limited functional group tolerance. Mitigation strategies:
  • Use electron-deficient Pd catalysts to stabilize intermediates .
  • Introduce steric hindrance via substituents (e.g., methyl groups) to reduce strain .
  • Screen additives (e.g., Cs₂CO₃) to suppress protonolysis pathways .

Advanced Research Questions

Q. How can mechanistic studies resolve contradictions in reported catalytic cycles for this compound synthesis?

  • Methodological Guidance : Contradictions arise from competing activation modes (BCB vs. dipole activation). To clarify:
  • Conduct kinetic isotope effect (KIE) studies to identify rate-determining steps .
  • Use in situ IR spectroscopy to track intermediate formation (e.g., Pd-π-allyl complexes) .
  • Compare stereochemical outcomes under ligand-controlled vs. solvent-controlled conditions .

Q. What computational strategies can predict the bioisosteric potential of this compound derivatives in drug discovery?

  • Methodological Guidance :
  • Perform molecular dynamics simulations (e.g., AMBER) to compare conformational flexibility with benzene bioisosteres .
  • Calculate ligand efficiency metrics (e.g., LipE, Fsp³) to assess druggability .
  • Use 3D-QSAR models to map steric/electronic complementarity to target proteins (e.g., Schrödinger Suite) .

Q. How should researchers design experiments to address discrepancies in functionalization data for this compound (e.g., divergent regioselectivity in cross-coupling reactions)?

  • Methodological Guidance :
  • Apply DoE (Design of Experiments) to systematically vary substrates, catalysts, and conditions .
  • Use Hammett plots to correlate substituent effects with reactivity trends .
  • Validate hypotheses via radical trapping experiments (e.g., TEMPO) to rule out chain mechanisms .

Q. What statistical frameworks are appropriate for analyzing reproducibility issues in bicyclo[4.1.1]octane synthesis?

  • Methodological Guidance :
  • Employ multivariate analysis (e.g., PCA) to identify critical variables (e.g., purity of BCB precursors) .
  • Apply Bayesian inference to quantify uncertainty in reaction yield predictions .
  • Report R-values for crystallographic data to ensure structural reliability .

Methodological Frameworks for Research Design

  • PICO Framework : Use to structure questions on synthetic interventions (e.g., Population = BCB substrates; Intervention = Pd catalysis; Comparison = thermal vs. catalytic routes; Outcome = yield/stereoselectivity) .
  • FINER Criteria : Ensure questions are Feasible (e.g., accessible starting materials), Interesting (e.g., novel bioisosteres), Novel (e.g., unexplored (4 + 3) cycloadditions), Ethical (e.g., minimal hazardous waste), and Relevant (e.g., drug discovery applications) .

Data Presentation and Reproducibility

  • Tables : Summarize reaction optimization data (e.g., Table 1: Catalyst screening with yields, TOF, and selectivity) .
  • Figures : Highlight strain analysis via X-ray overlays or DFT-optimized geometries .
  • Limitations : Disclose batch-to-batch variability in BCB purity and its impact on reproducibility .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.